molecular formula C5BrF9O B14300564 2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane CAS No. 113772-72-8

2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane

Katalognummer: B14300564
CAS-Nummer: 113772-72-8
Molekulargewicht: 326.94 g/mol
InChI-Schlüssel: HUEBYSHWLSHHSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its high reactivity and stability. It is used in various scientific and industrial applications due to its distinctive chemical structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane typically involves the reaction of hexafluoropropene with bromine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination of hexafluoropropene. The process is optimized to maximize yield and minimize by-products. Advanced techniques, such as continuous flow reactors and automated control systems, are employed to enhance the efficiency and safety of the production process .

Wirkmechanismus

The mechanism by which 2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane exerts its effects involves the interaction of its bromine and fluorine atoms with target molecules. The compound can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions are mediated by the high electronegativity of fluorine, which enhances the reactivity of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane is unique due to the presence of both bromine and multiple fluorine atoms, which confer high reactivity and stability. This makes it particularly valuable in applications requiring robust and reactive fluorinated compounds.

Eigenschaften

CAS-Nummer

113772-72-8

Molekularformel

C5BrF9O

Molekulargewicht

326.94 g/mol

IUPAC-Name

2-bromo-1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propane

InChI

InChI=1S/C5BrF9O/c6-3(10,4(11,12)13)5(14,15)16-2(9)1(7)8

InChI-Schlüssel

HUEBYSHWLSHHSG-UHFFFAOYSA-N

Kanonische SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(F)Br)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.